1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine
Description
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
[1-(1-methylpyrazol-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H13N3/c1-11-5-2-7(10-11)8(6-9)3-4-8/h2,5H,3-4,6,9H2,1H3 |
InChI Key |
PJHFGBYWOVXQGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2(CC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor, such as diazomethane, under controlled conditions.
Attachment of the Methanamine Moiety: The cyclopropyl group is then reacted with a suitable amine precursor to form the methanamine moiety.
Introduction of the Pyrazole Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations
The compound is compared to analogs with modifications in three key regions:
Pyrazole substituents (position and alkyl/aryl groups).
Cyclopropane substituents (aromatic or heteroaromatic rings).
Amine group modifications (alkylation or functionalization).
Key Observations
Pyrazole Positional Isomerism: The target compound’s 3-methylpyrazole group (vs. Ethyl or isopropyl substituents () increase steric bulk and lipophilicity (logP), which may enhance membrane permeability but reduce solubility .
Cyclopropane Modifications: Substitution with aromatic rings (e.g., 3-chlorophenyl in ) introduces halogen-mediated hydrophobic interactions, improving target affinity but possibly increasing toxicity .
Secondary amines (e.g., N-[(1-methylpyrrolyl)methyl] in ) introduce conformational flexibility, affecting binding kinetics .
Spectroscopic and Analytical Data
- HRMS/LCMS : The target compound’s molecular ion ([M+H]⁺) would theoretically align with m/z 179.13 (C₉H₁₅N₄⁺), comparable to analogs like m/z 266.0 for [1-(3-chlorophenyl)cyclopropyl]methanamine .
- NMR: Cyclopropane protons typically resonate at δ 0.8–1.5 ppm, while pyrazole protons appear at δ 6.5–7.5 ppm, as seen in for indole/quinoline derivatives .
Biological Activity
1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine, a compound derived from pyrazole, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant case studies and research findings.
- IUPAC Name : 1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine
- Molecular Formula : C9H15N3
- Molecular Weight : 181.23 g/mol
- CAS Number : 1857984-80-5
Synthesis
The synthesis of 1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine typically involves the cyclization of precursors under controlled conditions. Common methods include:
- Cyclization with hydrazine derivatives : Reacting cyclopropyl hydrazine with appropriate carbonyl compounds to form the pyrazole ring.
- Reduction and purification : Subsequent reduction steps to introduce amine groups, followed by purification processes to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymatic inhibition : The pyrazole moiety can inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced inflammation or antimicrobial effects.
- Receptor modulation : The compound may act as a ligand for certain receptors, influencing signaling pathways related to pain and neuroprotection.
Antimicrobial Activity
Studies have shown that derivatives of pyrazole exhibit significant antimicrobial properties. For instance, compounds similar to 1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine have demonstrated effectiveness against various bacterial strains through mechanisms such as:
- Disruption of bacterial cell wall synthesis.
- Inhibition of nucleic acid synthesis.
Anticancer Potential
Research indicates that pyrazole derivatives can possess anticancer properties. A notable study tested several pyrazole compounds in breast cancer cell lines (MCF-7 and MDA-MB-231), revealing that certain derivatives exhibited cytotoxic effects and enhanced the efficacy of conventional chemotherapeutics like doxorubicin. The combination therapy showed a significant synergistic effect, particularly in aggressive cancer subtypes .
Neuroprotective Effects
Emerging evidence suggests that compounds like 1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine may have neuroprotective properties. Specifically, they may modulate pathways involved in chronic pain sensitization through inhibition of adenylyl cyclase activity, thus reducing pain signals within the central nervous system .
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine, and how can reaction conditions be improved?
- Methodology : Synthesis typically involves alkylation of pyrazole precursors under controlled conditions. Palladium or rhodium catalysts (e.g., Pd(OAc)₂) in solvents like dichloromethane or ethanol are critical for cyclopropane ring formation . Optimize reaction time (12–24 hours) and temperature (60–80°C) to enhance yield (>70%) and purity (>95%). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Use ¹H/¹³C NMR to confirm the cyclopropyl and pyrazole ring protons (δ 1.2–1.5 ppm for cyclopropyl; δ 7.5–8.0 ppm for pyrazole). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 178.1212). FTIR identifies amine (-NH₂) stretches (~3350 cm⁻¹) .
Q. How can initial biological screening assays be designed for this compound?
- Methodology : Conduct in vitro assays targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or SPR (surface plasmon resonance). Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How does the cyclopropyl substituent influence structure-activity relationships (SAR) compared to phenyl or methyl analogs?
- Methodology : Compare binding affinity (e.g., IC₅₀) of analogs using molecular docking (AutoDock Vina) and MD simulations (GROMACS). The cyclopropyl group enhances steric hindrance, reducing off-target interactions but improving metabolic stability (t₁/₂ > 4 hours in liver microsomes) .
Q. What computational strategies predict physicochemical properties (e.g., LogP, solubility) for this compound?
- Methodology : Use QSPR models (Quantitative Structure-Property Relationships) in software like ACD/Labs or ChemAxon. Experimental LogP (1.8) aligns with predicted values (1.7–2.0). Solubility (<1 mg/mL in water) can be improved via salt formation (e.g., HCl salt) .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodology : Standardize assay protocols (e.g., cell line viability, ATP levels) and validate using orthogonal methods (e.g., CRISPR knockdown for target confirmation). Replicate studies in ≥3 independent labs to assess reproducibility .
Q. What are the best practices for ensuring compound stability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
